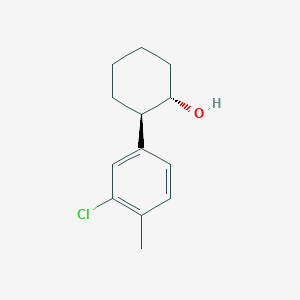
2'-Ethyl-2,2,3,3,3-pentafluoropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-Ethyl-2,2,3,3,3-pentafluoropropiophenone is a fluorinated organic compound characterized by its unique structure, which includes a pentafluoropropiophenone core with an ethyl group attached to the alpha-carbon. This compound is known for its high stability and reactivity due to the presence of fluorine atoms, making it a valuable intermediate in various chemical syntheses.
Synthetic Routes and Reaction Conditions:
Electrophilic Fluorination: One common synthetic route involves the electrophilic fluorination of propiophenone derivatives. This process typically uses reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms.
Grignard Reaction: Another method involves the Grignard reaction, where an ethyl magnesium halide reacts with a pentafluoropropiophenone derivative to form the desired compound.
Industrial Production Methods: In industrial settings, large-scale synthesis of this compound often employs continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or alcohols replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, in acidic or neutral media.
Reduction: LiAlH₄, H₂ with Pd/C catalyst, under an inert atmosphere.
Substitution: Amines, alcohols, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides, esters, or ethers.
Applications De Recherche Scientifique
2'-Ethyl-2,2,3,3,3-pentafluoropropiophenone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Its high stability and reactivity make it useful in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism by which 2'-Ethyl-2,2,3,3,3-pentafluoropropiophenone exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to biological effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
2,2,3,3,3-Pentafluoropropiophenone: Lacks the ethyl group, resulting in different reactivity and stability.
2-Ethyl-2,2,3,3,3,3,4,4,4-nonafluorobutanoic acid: Contains additional fluorine atoms, altering its chemical properties.
2-Ethyl-2,2,3,3,3-pentafluoropropionic acid: Similar structure but with a carboxylic acid group instead of a phenyl group.
Uniqueness: 2'-Ethyl-2,2,3,3,3-pentafluoropropiophenone stands out due to its combination of fluorine atoms and ethyl group, which provides a balance of stability and reactivity that is not found in its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and properties make it a valuable compound in research and development.
Propriétés
IUPAC Name |
1-(2-ethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F5O/c1-2-7-5-3-4-6-8(7)9(17)10(12,13)11(14,15)16/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSYXATUIUDSAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-Chloro-2-fluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990672.png)

